molecular formula C19H18Cl2N6O B12745726 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- CAS No. 85633-15-4

3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)-

Cat. No.: B12745726
CAS No.: 85633-15-4
M. Wt: 417.3 g/mol
InChI Key: GMQDGNSTWMESNZ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core and a triazinyl group substituted with a dichlorophenyl and diethylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxamide core, followed by the introduction of the triazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, including temperature, pressure, and reaction time, which are critical for the successful synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-[(1-methylethyl)thio]-
  • 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl)- stands out due to its unique triazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

85633-15-4

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.3 g/mol

IUPAC Name

N-[4-(3,4-dichlorophenyl)-6-(diethylamino)-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N6O/c1-3-27(4-2)19-24-16(12-7-8-14(20)15(21)10-12)23-18(26-19)25-17(28)13-6-5-9-22-11-13/h5-11H,3-4H2,1-2H3,(H,23,24,25,26,28)

InChI Key

GMQDGNSTWMESNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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